molecular formula C14H16 B13951539 2-Methyl-1-propylnaphthalene CAS No. 54774-89-9

2-Methyl-1-propylnaphthalene

Cat. No.: B13951539
CAS No.: 54774-89-9
M. Wt: 184.28 g/mol
InChI Key: BTYYGWOCMUPYPQ-UHFFFAOYSA-N
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Description

2-Methyl-1-propylnaphthalene is an organic compound with the molecular formula C14H16 It is a derivative of naphthalene, where a methyl group and a propyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-propylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-propylnaphthalene is unique due to the presence of both a methyl and a propyl group, which can influence its chemical reactivity and physical properties. This dual substitution can lead to distinct applications and behaviors compared to its simpler counterparts .

Properties

CAS No.

54774-89-9

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-1-propylnaphthalene

InChI

InChI=1S/C14H16/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h4-5,7-10H,3,6H2,1-2H3

InChI Key

BTYYGWOCMUPYPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

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